2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid
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Overview
Description
2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a prop-2-yn-1-yloxy group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Prop-2-yn-1-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (such as a halide) with prop-2-yn-1-ol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine-5-carboxylic acid: Similar structure but lacks the prop-2-yn-1-yloxy group.
2-[(Prop-2-yn-1-yloxy)amino]pyridine-5-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid is unique due to the presence of both the prop-2-yn-1-yloxy group and the amino group on the pyrimidine ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H7N3O3 |
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Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-(prop-2-ynoxyamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-2-3-14-11-8-9-4-6(5-10-8)7(12)13/h1,4-5H,3H2,(H,12,13)(H,9,10,11) |
InChI Key |
BEOYVQIFBWNWFQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=NC=C(C=N1)C(=O)O |
Origin of Product |
United States |
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